GPR40 Agonist Potency: Target Compound vs. Prototypical GPR40 Agonists – A Negative Control Profile
In a FLIPR calcium flux assay using CHO cells expressing human GPR40 (free fatty acid receptor 1), 4-methyl-N-(2-methylidenepent-4-en-1-yl)aniline exhibited an EC₅₀ > 100,000 nM (>100 µM) [1]. By comparison, the clinically studied GPR40 partial agonist TAK-875 (fasiglifam) displays an EC₅₀ of approximately 14–72 nM in similar recombinant cell-based calcium mobilization assays [2]. This >1,000-fold difference in potency establishes the target compound as functionally inert at GPR40 under the tested conditions, rendering it a candidate negative control or inactive screening counterpart rather than a lead agonist.
| Evidence Dimension | GPR40 receptor agonism (EC₅₀, nM) |
|---|---|
| Target Compound Data | EC₅₀ > 100,000 nM (CHO cells, FLIPR calcium flux, 0.1% BSA) |
| Comparator Or Baseline | TAK-875 (fasiglifam): EC₅₀ = 14–72 nM (recombinant GPR40 cell-based calcium assays, literature range) |
| Quantified Difference | >1,000-fold lower potency |
| Conditions | FLIPR calcium flux assay, human GPR40 expressed in CHO cells, 0.1% bovine serum albumin |
Why This Matters
For screening programs requiring a verified GPR40-inactive compound as a negative control or for counter-screening selectivity panels, CAS 919361-73-2 provides a well-characterized, commercially accessible option with publicly documented inactivity data.
- [1] BindingDB BDBM50107285, CHEMBL3601060, Agonist activity at GPR40 (human) expressed in CHO cells, FLIPR calcium flux assay, EC₅₀ > 1.00E+5 nM View Source
- [2] Negoro N. et al. (2010) J Med Chem 53(17):6327-6337; Burant C.F. (2013) Lancet 379(9824):1403-1411 (TAK-875 EC₅₀ range 14–72 nM in recombinant cell-based GPR40 assays) View Source
